Cas no 2229330-45-2 (tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate)

tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate
- tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate
- 2229330-45-2
- EN300-1901177
-
- インチ: 1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-10-5-4-8(7-17-14)6-9(10)13/h4-6H,7,14H2,1-3H3,(H,15,16)
- InChIKey: AALBLWCQQGVDKC-UHFFFAOYSA-N
- SMILES: ClC1C=C(CON)C=CC=1NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 272.0927701g/mol
- 同位素质量: 272.0927701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 281
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 73.6Ų
tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901177-0.05g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1901177-10.0g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1901177-0.1g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1901177-2.5g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1901177-5.0g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1901177-10g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 10g |
$6450.0 | 2023-09-18 | ||
Enamine | EN300-1901177-1g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 1g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1901177-0.5g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1901177-1.0g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1901177-5g |
tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |
2229330-45-2 | 5g |
$4349.0 | 2023-09-18 |
tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate (CAS No. 2229330-45-2)
Ter-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate, a compound with the chemical identifier CAS No. 2229330-45-2, is a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry and agrochemicals. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a 4-(aminooxy)methyl-2-chlorophenyl moiety, make it a subject of considerable interest for researchers exploring novel synthetic pathways and biological activities.
The tert-butyl group, known for its steric hindrance properties, plays a crucial role in modulating the reactivity and selectivity of the compound. This feature is particularly valuable in the design of transition-state analogs and enzyme inhibitors, where precise spatial arrangement is essential for optimal binding. On the other hand, the 4-(aminooxy)methyl-2-chlorophenyl moiety introduces a polar functional group that can enhance solubility and interact favorably with biological targets. These structural elements collectively contribute to the compound's potential as a building block in drug discovery.
In recent years, there has been growing interest in carbamates due to their broad spectrum of biological activities. Research has demonstrated that carbamates can serve as effective intermediates in the synthesis of various pharmacologically active compounds. For instance, derivatives of carbamates have been explored for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The compound tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate is no exception and has been investigated for its potential therapeutic applications.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of both a chloro substituent and an aminooxy group provides multiple sites for further functionalization. This flexibility allows chemists to tailor the molecule's properties to specific needs, whether it be enhancing its binding affinity to a particular target or improving its pharmacokinetic profile. Such adaptability is crucial in modern drug development, where personalized medicine approaches are gaining traction.
The synthesis of tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate involves several well-established organic reactions, including nucleophilic substitution and condensation reactions. These synthetic routes are chosen for their efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for both research and commercial purposes. The use of modern catalytic methods has further refined these processes, reducing reaction times and improving yields.
In terms of biological activity, preliminary studies on derivatives of this compound have shown promising results. For example, modifications to the tert-butyl group have been found to enhance binding interactions with certain enzymes, while alterations to the 4-(aminooxy)methyl-2-chlorophenyl moiety have improved water solubility. These findings suggest that tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate could be a valuable starting point for developing new therapeutic agents.
The role of computational chemistry in studying this compound cannot be overstated. Advanced computational methods allow researchers to predict molecular properties and simulate interactions with biological targets with remarkable accuracy. These tools have been instrumental in guiding experimental design and optimizing synthetic pathways. By leveraging computational chemistry, scientists can accelerate the discovery process and reduce the time required to bring new drugs to market.
The environmental impact of synthesizing and using carbamates is also an important consideration. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. For instance, catalytic processes that employ renewable resources are being explored as alternatives to traditional synthetic routes. Such innovations not only improve sustainability but also enhance cost-effectiveness.
In conclusion, tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate (CAS No. 2229330-45-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic versatility and promising biological activities, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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